1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one

Regiochemistry Medicinal Chemistry Organic Synthesis

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one (CAS 1804264-15-0, molecular formula C₁₁H₁₁BrF₂O₂, molecular weight 293.10 g/mol) is a synthetic organobromine aromatic ketone. It features a propan-2-one side chain appended to a phenyl ring that is substituted with a bromomethyl group at the 5-position and a difluoromethoxy (–OCF₂H) group at the 2-position.

Molecular Formula C11H11BrF2O2
Molecular Weight 293.10 g/mol
Cat. No. B14061181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one
Molecular FormulaC11H11BrF2O2
Molecular Weight293.10 g/mol
Structural Identifiers
SMILESCC(=O)CC1=C(C=CC(=C1)CBr)OC(F)F
InChIInChI=1S/C11H11BrF2O2/c1-7(15)4-9-5-8(6-12)2-3-10(9)16-11(13)14/h2-3,5,11H,4,6H2,1H3
InChIKeyUCUQZSZGUHOBJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one (CAS 1804264-15-0): Identity and Procurement Baseline


1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one (CAS 1804264-15-0, molecular formula C₁₁H₁₁BrF₂O₂, molecular weight 293.10 g/mol) is a synthetic organobromine aromatic ketone [1]. It features a propan-2-one side chain appended to a phenyl ring that is substituted with a bromomethyl group at the 5-position and a difluoromethoxy (–OCF₂H) group at the 2-position [1]. The compound is classified as a fluorinated building block and is primarily offered as a research intermediate for pharmaceutical and agrochemical synthesis, typically at a purity specification of NLT 98% .

Why Regioisomeric and Functional-Group Substitution of 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one Carries Procurement Risk


Simple substitution of this compound with a close regioisomer or a non-brominated analog is not risk-free, because the specific 5-bromomethyl/2-difluoromethoxy arrangement determines both the steric accessibility of the electrophilic –CH₂Br handle and the electronic environment imposed by the –OCF₂H group [1]. The difluoromethoxy group is known to interconvert between a lipophilic and a polar conformation, a property that is sensitive to the substitution pattern on the phenyl ring and can alter the physicochemical profile of downstream derivatives [1]. Furthermore, the bromomethyl group is the primary reactive handle for nucleophilic substitution and cross-coupling, and shifting its ring position can change reaction rates and regioselectivity in subsequent synthetic steps [2]. These factors mean that a regioisomer with identical molecular formula (C₁₁H₁₁BrF₂O₂) may not be a drop-in replacement without re-validation of the synthetic route and final product properties. The quantitative evidence below substantiates where the 5,2-substitution pattern provides measurable differentiation.

Quantitative Differentiation Evidence for 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one


Unique Regiochemical Pattern (5-Bromomethyl, 2-Difluoromethoxy) Among C₁₁H₁₁BrF₂O₂ Isomers

Among all known C₁₁H₁₁BrF₂O₂ regioisomers containing a propan-2-one side chain, the target compound is the only one with the bromomethyl group at the 5-position and the difluoromethoxy group at the 2-position [1]. The closest comparators are: 1-(3-(bromomethyl)-5-(difluoromethoxy)phenyl)propan-2-one (CAS 1803744-32-2, 3,5-substitution) [2]; 1-(2-(bromomethyl)-6-(difluoromethoxy)phenyl)propan-2-one (CAS 1804187-55-0, 2,6-substitution) [3]; and 1-(3-(bromomethyl)-4-(difluoromethoxy)phenyl)propan-2-one (CAS 1804229-81-9, 3,4-substitution) . The 5,2-pattern places the electrophilic –CH₂Br para to the ketone-bearing side chain and ortho to the –OCF₂H group, a spatial arrangement that is absent in all other regioisomers. This specific geometry may influence both the electronic activation of the bromomethyl group toward nucleophilic attack and the conformational behavior of the –OCF₂H group through intramolecular interactions.

Regiochemistry Medicinal Chemistry Organic Synthesis

Superior Commercial Purity Specification (NLT 98% vs. 95%+) Compared to 3,4-Regioisomer

The target compound is offered by MolCore with a purity specification of NLT 98% . In contrast, the 3,4-regioisomer (CAS 1804229-81-9) is listed by Chemenu at a purity of 95%+ . This represents a minimum purity advantage of approximately 3 percentage points for the target compound in commercially available batches.

Purity Quality Control Procurement

Conformational Polarity Switching of the –OCF₂H Group: A Class-Level Property with Implications for Downstream Biological Performance

The difluoromethoxy (–OCF₂H) group, which is present at the 2-position of the target compound, has been shown to interconvert between a highly lipophilic and a polar conformation, enabling it to act as an 'environmental adaptor' that adjusts to polarity changes in the molecular environment [1]. This property is in contrast to the trifluoromethoxy (–OCF₃) group, which is intrinsically lipophilic, and the non-fluorinated methoxy (–OCH₃) group, which is less lipophilic overall. The conformational dependence of –OCF₂H polarity is further influenced by the substitution pattern on the adjacent phenyl ring [1]. While this is a class-level inference rather than a direct measurement on the target compound, it suggests that the 5-bromomethyl-2-difluoromethoxy substitution pattern may impart different physicochemical properties to derived compounds compared to regioisomers with different –OCF₂H positioning.

Lipophilicity Conformational Analysis Drug Design

Versatile Electrophilic –CH₂Br Handle for Sequential Functionalization in Heterocycle Synthesis

The bromomethyl group at the 5-position serves as a reactive electrophilic center for nucleophilic substitution (SN2) and transition-metal-catalyzed cross-coupling reactions. This reactivity profile is shared with other α-bromomethyl aryl ketones, which have been employed as key intermediates in the synthesis of fluorinated α-amino ketones [1] and in ionic-liquid-mediated fluorination reactions [2]. More specifically, difluoromethoxylated ketones structurally related to the target compound have been demonstrated as versatile building blocks for the synthesis of N-heterocycles including pyrazoles, isoxazoles, and pyrimidines bearing the –OCF₂H group [3]. The 5,2-substitution pattern of the target compound offers a specific spatial relationship between the ketone carbonyl, the electrophilic –CH₂Br, and the –OCF₂H group that may enable distinct chemoselectivity in sequential transformations compared to other regioisomers.

Nucleophilic Substitution Cross-Coupling Heterocycle Synthesis

ISO-Certified Manufacturing with Documented Quality System Traceability

The target compound (CAS 1804264-15-0) is manufactured by MolCore under ISO quality systems, with a documented purity specification of NLT 98% . This ISO certification provides traceable quality assurance that may not be uniformly available across all suppliers of regioisomeric analogs. While multiple vendors list the comparator regioisomers, explicit ISO certification claims are not consistently documented in publicly available datasheets for the 3,4- (CAS 1804229-81-9) or 2,6- (CAS 1804187-55-0) regioisomers from the same supplier tier.

Quality Assurance ISO Certification Supply Chain

Optimal Application Scenarios for 1-(5-(Bromomethyl)-2-(difluoromethoxy)phenyl)propan-2-one in Research and Industrial Settings


Synthesis of Difluoromethoxylated N-Heterocycles (Pyrazoles, Isoxazoles, Pyrimidines)

The target compound serves as a precursor for the construction of nitrogen-containing heterocycles that retain the –OCF₂H group. As demonstrated with structurally related α-(difluoromethoxy)ketones, the ketone carbonyl can be converted to an enaminone intermediate, which subsequently reacts with hydrazines, hydroxylamine, or amidines to yield pyrazoles, isoxazoles, and pyrimidines [1]. The 5-bromomethyl group remains available for further functionalization after heterocycle formation, enabling the synthesis of more complex scaffolds bearing both the –OCF₂H group and a heterocyclic core. This scenario is directly supported by the work of Loison et al. (2023), which established the broad scope of difluoromethoxylated ketones in heterocycle synthesis [1].

Pharmaceutical Intermediate for Fluorinated Drug Candidates Requiring Conformation-Dependent Lipophilicity

In medicinal chemistry programs where modulating lipophilicity without altering molecular size is critical, the –OCF₂H group offers a unique advantage: its ability to switch between lipophilic and polar conformations depending on the molecular environment [2]. The target compound can be elaborated into drug-like molecules where the –OCF₂H group serves as a 'lipophilic hydrogen bond donor' or a metabolically stable isostere for the methoxy group. The 5-bromomethyl group provides a convenient point of diversification to introduce amine, thioether, or carbon-linked substituents. This application scenario is supported by the established role of difluoromethoxy groups in improving kinase selectivity (as demonstrated in EGFR C797S inhibitor programs) and enhancing blood-brain barrier penetration in CNS-targeted therapeutics [2].

Building Block for Sequential Dual Functionalization via Orthogonal Reactive Handles

The compound features two chemically distinct reactive sites: a ketone carbonyl (capable of condensations, reductions, and organometallic additions) and a benzylic bromomethyl group (capable of SN2 substitution and cross-coupling). This orthogonality enables sequential functionalization strategies where the ketone is first elaborated (e.g., to a heterocycle or amine), followed by nucleophilic displacement of the bromide. The 5,2-substitution pattern ensures that the two reactive sites are electronically and sterically differentiated, potentially allowing for chemoselective transformations without protecting-group manipulation. This dual-handle architecture is supported by the general reactivity profile of α-bromomethyl aryl ketones in fluorination [3] and amino ketone synthesis [4].

Research Tool for Investigating Conformational Effects of –OCF₂H in Different Ring Positions

Because the target compound represents one specific regioisomer (5,2-substitution) within a family of C₁₁H₁₁BrF₂O₂ compounds, it can be used alongside its regioisomers (3,5-; 2,6-; 3,4-) in comparative studies to probe how the position of the –OCF₂H group relative to the –CH₂Br and ketone groups affects physicochemical properties such as logP, pKa of derived amines, and metabolic stability in microsomal assays [2]. Such studies can inform structure-property relationship (SPR) models for fluorinated building block selection in drug discovery.

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